molecular formula C21H26FN3O4S B2959954 2-(2-fluorophenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021116-93-7

2-(2-fluorophenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No. B2959954
CAS RN: 1021116-93-7
M. Wt: 435.51
InChI Key: AKZZZAYMLDXATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide, also known as FPPP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. FPPP belongs to the class of arylpiperazine-based compounds and has been found to have a high affinity for certain receptors in the brain and central nervous system. In

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Improvements

Phenylpiperazine derivatives can yield improvements in pharmacokinetics (the movement of drugs within the body) and pharmacodynamics (the effects of drugs and their mechanisms of action). These improvements are useful in various therapeutic areas, diversifying the application and utility of this scaffold .

Serotonin Reuptake Inhibition and Dopamine-D2 Receptor Agonism

Some phenylpiperazine derivatives have a dual mode of action: they can inhibit serotonin reuptake and act as partial agonists on dopamine-D2 receptors. This combination can be beneficial for manufacturing medicaments that give a therapeutic effect .

Acaricidal Activity

Phenylpiperazine derivatives have been studied for their acaricidal activity, which is the ability to kill mites and ticks. This application is significant in agriculture and veterinary medicine to protect crops and animals from mite infestations .

Structure-Function Analysis

Research has been conducted on the structure-function relationship of phenylpiperazine derivatives to identify potent derivatives with lower toxicity, suggesting promise in future applications .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c22-19-9-4-5-10-20(19)29-17-21(26)23-11-6-16-30(27,28)25-14-12-24(13-15-25)18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZZZAYMLDXATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide

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